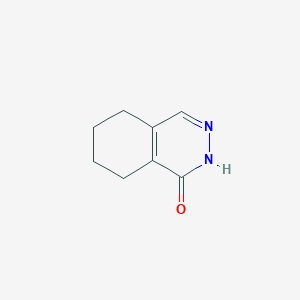

5,6,7,8-Tetrahydrophthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h5H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVFGQLBRNFHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14250-51-2 | |

| Record name | 1,2,5,6,7,8-hexahydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6,7,8 Tetrahydrophthalazin 1 2h One and Its Derivatives

Classical Approaches for Phthalazinone Ring System Construction

The foundational chemistry for constructing the phthalazinone ring system has traditionally relied on two-component cyclocondensation reactions. These methods are robust and have been widely applied to a variety of phthalazinone derivatives. The most common classical approach involves the reaction of a hydrazine (B178648) derivative with a suitable 1,2-dicarbonyl-containing precursor. longdom.org

For the aromatic phthalazinone system, precursors such as phthalic anhydride, phthalides, or 2-acylbenzoic acids are typically employed. longdom.orgacs.org In the specific case of 5,6,7,8-Tetrahydrophthalazin-1(2H)-one, the aromatic benzene (B151609) ring is replaced by a cyclohexane (B81311) ring. Therefore, the analogous classical synthesis starts from a cyclohexane-based precursor. The key reaction is the condensation of hydrazine or a substituted hydrazine with a derivative of 2-oxocyclohexanecarboxylic acid or hexahydrophthalic anhydride.

The general mechanism involves the initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the precursor. This is followed by an intramolecular cyclization via condensation, where the second nitrogen atom attacks the remaining carbonyl group, leading to the formation of the dihydropyridazinone ring fused to the cyclohexane backbone after dehydration. Acetic acid is often used as a solvent and catalyst for this type of cyclocondensation. longdom.org

Table 1: Classical Synthesis Precursors and Conditions

| Cyclohexane Precursor | Reagent | Typical Conditions | Product |

|---|---|---|---|

| 2-Oxocyclohexanecarboxylic acid ester | Hydrazine hydrate (B1144303) (N2H4·H2O) | Reflux in ethanol (B145695) or acetic acid | This compound |

| Hexahydrophthalic anhydride | Hydrazine hydrate (N2H4·H2O) | Heating in acetic acid | This compound |

| 2-Oxocyclohexanecarboxylic acid | Phenylhydrazine | Reflux in acetic acid | 2-Phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one |

Modern Synthetic Strategies for this compound

In recent years, synthetic organic chemistry has focused on developing more efficient, sustainable, and diverse methods for constructing complex molecules. These modern strategies often lead to higher yields, shorter reaction times, and the ability to generate molecular libraries with greater complexity.

Organocatalytic Enantioselective Alcoholysis in Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. researchgate.net This field utilizes small, chiral organic molecules to catalyze enantioselective transformations. While a specific organocatalytic enantioselective alcoholysis for this compound is not extensively documented, the principles of organocatalysis can be applied to generate chiral derivatives.

One potential strategy is the kinetic resolution of a racemic alcohol derivative of the tetrahydrophthalazinone scaffold. In this approach, a chiral organocatalyst could selectively catalyze the acylation or alcoholysis of one enantiomer of the alcohol faster than the other, allowing for the separation of the unreacted enantiomer and the derivatized one. For example, a chiral amine or phosphine (B1218219) catalyst could be employed to facilitate this differentiation.

Alternatively, an enantioselective synthesis could be designed starting from a prochiral precursor. A chiral organocatalyst, such as a proline derivative, could catalyze a domino reaction that constructs the heterocyclic ring while simultaneously setting the stereochemistry at one or more chiral centers on the cyclohexane ring. nih.gov Such methods provide access to highly enantioenriched products which are valuable for pharmacological studies. nih.gov

Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry and high-throughput screening, allowing for the rapid synthesis of large libraries of compounds. The technique involves attaching a starting material to an insoluble polymer resin, carrying out a series of reactions, and finally cleaving the desired product from the solid support. mdpi.com

A general solid-phase method for phthalazine (B143731) derivatives has been reported, which can be adapted for the synthesis of tetrahydrophthalazinones. longdom.org The strategy would typically involve:

Anchoring: A suitable cyclohexane-based precursor, such as 2-oxocyclohexanecarboxylic acid, is attached to a solid support (e.g., Wang or Rink amide resin) via a linker.

Cyclization: The resin-bound precursor is then treated with a diverse set of hydrazines. The cyclocondensation reaction occurs on the solid phase to form the tetrahydrophthalazinone ring system.

Derivatization (Optional): Further modifications, such as N-alkylation at the N-2 position, can be performed while the molecule is still attached to the resin.

Cleavage: The final product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), to yield the purified tetrahydrophthalazinone derivative.

This methodology facilitates purification, as excess reagents and by-products can be simply washed away from the resin-bound product.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. By using microwave irradiation, reaction mixtures can be heated to high temperatures much more rapidly and uniformly than with conventional heating methods. This often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity.

The synthesis of heterocyclic compounds, including phthalazinones, is particularly amenable to microwave assistance. The classical condensation of a dicarbonyl precursor with hydrazine can be significantly expedited under microwave irradiation. The high polarity of reactants like hydrazine allows for efficient absorption of microwave energy, leading to rapid heating and reaction acceleration. This method is considered a green chemistry approach due to its energy efficiency and speed.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Energy Input | Less efficient, bulk heating | Direct, efficient heating of polar molecules |

| Yields | Often moderate to good | Often higher due to reduced side reactions |

| Purity | Variable | Often improved |

Multicomponent Reaction Strategies for this compound Hybrids

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the starting materials. nih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

For the synthesis of this compound hybrids, an MCR could be designed by combining a suitable cyclohexane precursor, a hydrazine, and one or more other components. For example, a three-component reaction could involve 2-oxocyclohexanecarboxylic acid, hydrazine, and an aldehyde. This would lead to the formation of a more complex derivative in a single step. Such strategies are particularly powerful for creating "hybrid molecules," where the tetrahydrophthalazinone core is fused or linked to another pharmacologically relevant scaffold. researchgate.net Ultrasound irradiation has also been used to promote multicomponent synthesis of phthalazinones, offering another green chemistry tool. researchgate.netresearchgate.net

Regioselective and Stereoselective Synthesis of this compound Analogues

The synthesis of specific analogues of this compound often requires precise control over regiochemistry and stereochemistry.

Regioselectivity refers to the control of which position on the molecule reacts. In the tetrahydrophthalazinone scaffold, a key point of regioselectivity is the alkylation of the nitrogen atoms. The N-2 position is typically the most nucleophilic and is the primary site for alkylation or acylation when the parent compound is treated with an electrophile in the presence of a base. nih.gov However, reaction conditions, such as the choice of base, solvent, and the presence of phase-transfer catalysts, can sometimes influence the site of reaction, potentially allowing for functionalization at other positions, although this is less common for the lactam nitrogen. researchgate.net

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. For this compound, stereocenters can exist on the cyclohexane ring. The synthesis of specific stereoisomers (enantiomers or diastereomers) can be achieved through several methods:

Chiral Pool Synthesis: Starting from an enantiomerically pure cyclohexane derivative.

Chiral Auxiliaries: Attaching a chiral group to the precursor to direct the stereochemical outcome of a reaction, followed by its removal.

Asymmetric Catalysis: Using a chiral catalyst (metal-based or organocatalyst) to favor the formation of one stereoisomer over another, as discussed in section 2.2.1.

These stereocontrolled strategies are essential for preparing specific, biologically active isomers, as the pharmacological properties of enantiomers can differ significantly.

Synthetic Routes to Key Intermediates of this compound

Synthesis of 2-(Ethoxycarbonyl)cyclohexanone

One of the most pivotal intermediates is 2-(ethoxycarbonyl)cyclohexanone, also known as ethyl 2-oxocyclohexanecarboxylate. This β-keto ester is commonly prepared through the Claisen condensation of cyclohexanone (B45756) with diethyl carbonate.

A prevalent method involves the use of a strong base, such as sodium hydride (NaH), to facilitate the condensation reaction. In a typical procedure, sodium hydride is added to a solution of diethyl carbonate in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The mixture is heated to reflux, after which cyclohexanone is added dropwise. The reaction proceeds under reflux for a period, followed by an acidic workup to neutralize the mixture and subsequent extraction and purification to yield the desired product.

Table 1: Synthesis of 2-(Ethoxycarbonyl)cyclohexanone

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| Cyclohexanone | Diethyl carbonate | Sodium hydride (60%) | Tetrahydrofuran (THF) | 2.5 hours (reflux) | 80% |

This method provides a reliable and high-yielding route to 2-(ethoxycarbonyl)cyclohexanone, making it a readily accessible intermediate for the synthesis of various phthalazinone derivatives.

Synthesis of 2-Oxocyclohexanecarbonitrile

Another crucial intermediate is 2-oxocyclohexanecarbonitrile, often referred to as 2-cyanocyclohexanone. This α-cyanoketone serves as a valuable precursor. One synthetic approach to this compound involves the hydrolysis of its corresponding imine precursor, 2-cyanocyclohexanoneimine.

The synthesis of 2,2-disubstituted-6-cyanocyclohexanones has been described, starting from the reaction of disubstituted acetonitriles with 1-chloro-4-bromobutane to form chloro nitriles. These are then converted into 2,2-disubstituted-heptanedinitriles, which undergo cyclization to produce cyclic imino nitriles. The hydrolysis of these imino nitriles (enamines) can yield the desired keto nitriles. cdnsciencepub.com For the unsubstituted 2-cyanocyclohexanone, dissolving 2-cyanocyclohexanoneimine in an equimolar volume of 2 N hydrochloric acid results in the formation of the product after a short reaction time, followed by extraction and distillation. cdnsciencepub.com This hydrolysis step can yield the target compound in moderate yields. cdnsciencepub.com

Table 2: Synthesis of 2-Oxocyclohexanecarbonitrile via Hydrolysis

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| 2-Cyanocyclohexanoneimine | 2 N Hydrochloric acid | Shaking, 5 minutes | 60% |

Synthesis of 1,3-Cyclohexanedione (B196179)

1,3-Cyclohexanedione is a versatile starting material that can be modified to produce the necessary 2-substituted cyclohexanone intermediates. A common and effective method for its preparation is the semi-hydrogenation of resorcinol (B1680541). wikipedia.org

In this process, resorcinol is hydrogenated, often after neutralization with a base like sodium hydroxide. wikipedia.orgchemicalbook.com The reaction is typically carried out under pressure and at an elevated temperature. chemicalbook.com Following the hydrogenation, the reaction mixture is acidified to precipitate the 1,3-cyclohexanedione, which can then be isolated by crystallization. chemicalbook.com This method provides a straightforward route to this key cyclic dione.

Table 3: Synthesis of 1,3-Cyclohexanedione from Resorcinol

| Starting Material | Key Steps | Conditions |

|---|---|---|

| Resorcinol | 1. Neutralization with NaOH | 1. Aqueous solution |

| 2. Hydrogenation | 2. 5 MPa, 120°C | |

| 3. Acidification with HCl | 3. 15-20°C | |

| 4. Crystallization | 4. 5°C |

The availability of these synthetic routes to key intermediates like 2-(ethoxycarbonyl)cyclohexanone, 2-oxocyclohexanecarbonitrile, and 1,3-cyclohexanedione is fundamental for the subsequent construction of the this compound scaffold.

Chemical Modifications and Derivatization Strategies of the 5,6,7,8 Tetrahydrophthalazin 1 2h One Core

Structural Diversification at Aryl Substituent Positions (e.g., 4-aryl-substitution)

The introduction of an aryl substituent at the 4-position of the 5,6,7,8-tetrahydrophthalazin-1(2H)-one ring system is a common strategy to explore structure-activity relationships. This modification is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the versatile synthesis of 4-aryl tetrahydropyridines, which are structurally analogous to the tetrahydrophthalazinone core, by coupling cyclic vinyl boronates with various aryl halides or triflates. researchgate.net The Suzuki-type cross-coupling reaction has been successfully employed in the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, starting from 1,4-dichlorophthalazine. researchgate.net This approach offers a robust and efficient means to introduce a diverse range of aryl and heteroaryl groups at the 4-position, enabling the exploration of how different electronic and steric properties of the aryl substituent influence biological activity. The reaction conditions are often mild and compatible with a variety of functional groups, making it a powerful tool for creating libraries of 4-aryl-substituted tetrahydrophthalazinone derivatives for biological screening. nih.govnih.gov

N-Substitution and N-Alkylation of this compound

The nitrogen atom at the 2-position of the this compound ring is a key site for chemical modification through N-substitution and N-alkylation. These modifications can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets.

A common N-alkylation strategy is N-cyanoethylation, which involves the reaction of the tetrahydrophthalazinone with acrylonitrile (B1666552). This reaction is typically carried out in the presence of a base, such as potassium carbonate. The resulting N-cyanoethylated products can then be further modified, for instance, by hydrolysis to the corresponding carboxylic acids.

The N-alkylation of tetrazole derivatives, which share some structural similarities with phthalazinones, has been studied with reagents like benzyl (B1604629) bromide in the presence of potassium carbonate, leading to the formation of N-substituted products. mdpi.com Such strategies can be adapted for the N-alkylation of the this compound core, allowing for the introduction of a variety of alkyl and aryl groups at the N2-position. These modifications are crucial for exploring the structure-activity relationship and optimizing the pharmacokinetic properties of potential drug candidates.

Introduction of Functional Groups and Ring Systems

The introduction of various functional groups and the fusion of additional ring systems onto the this compound core are key strategies for expanding its chemical diversity and biological activity profile.

One method for introducing a functional group is through the hydrolysis of N-cyanoethylated derivatives to yield carboxylic acids, as mentioned previously. This carboxylic acid group can then serve as a handle for further derivatization, such as amide bond formation.

Furthermore, the tetrahydrophthalazinone scaffold can be used as a starting material for the synthesis of fused heterocyclic systems. For instance, reactions can be designed to form pyrazolo or triazolo rings fused to the phthalazinone core. The synthesis of 5,6,7,8-tetrahydro- chemrevlett.comnih.govrsc.orgtriazolo[5,1-b]quinazolin-9(4H)-one has been achieved through the reaction of 1H-1,2,4-triazol-5-amine with ethyl 2-oxocyclohexanecarboxylate. nih.gov Similar strategies can be envisioned for the synthesis of pyrazolo-fused systems, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, which have been synthesized through one-pot multicomponent reactions. chemrevlett.comrsc.org These fused ring systems significantly alter the shape, size, and electronic properties of the parent molecule, often leading to novel biological activities.

| Starting Material | Reagent(s) | Resulting Fused Ring System | Reference |

| 1H-1,2,4-Triazol-5-amine and ethyl 2-oxocyclohexanecarboxylate | Acetic acid, reflux | 5,6,7,8-Tetrahydro- chemrevlett.comnih.govrsc.orgtriazolo[5,1-b]quinazolin-9(4H)-one | nih.gov |

| Phthalhydrazide, aldehyde, and malononitrile | N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | rsc.org |

Hybrid Molecule Design Incorporating the this compound Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively applied to the this compound scaffold to create novel compounds with potentially enhanced or dual biological activities.

The combination of the phthalazinone and pyridazinone pharmacophores has led to the development of potent dual inhibitors of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These hybrid compounds often feature a cis-tetrahydrophthalazinone moiety linked to a pyridazinone ring. The synthesis of these hybrids allows for the exploration of structure-activity relationships, with variations in the substituents on both heterocyclic rings influencing their inhibitory potency against PDE3 and PDE4.

| Compound | PDE3 pIC50 | PDE4 pIC50 |

| 4-(3,4-diethoxyphenyl)-2-(4-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)butyl)-4a,5,8,8a-tetrahydro-2H-phthalazin-1-one | 7.5 | 8.7 |

| 4-(3-chloro-4-methoxyphenyl)-2-(4-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)butyl)4a,5,8,8a-tetrahydro-2H-phthalazin-1-one | 7.2 | 8.5 |

Novel hybrid molecules linking the phthalazinone and pyrazole (B372694) moieties through a pyran ring have been synthesized and evaluated for their biological activities. These hybrids are typically synthesized via a one-pot, three-component reaction involving a substituted phthalazinone, a pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound. The resulting pyran-linked phthalazinone-pyrazole hybrids have shown promising anticancer activity.

| Compound | Lung Cancer Cell Line (IC50 in µM) | Cervical Cancer Cell Line (IC50 in µM) |

| 4b | 9.8 | 10.5 |

| 4c | 11.2 | 12.1 |

The hybridization of the phthalazinone core with a dithiocarbamate (B8719985) moiety has resulted in the development of potential anticancer agents. In these hybrids, the dithiocarbamate scaffold can be attached at either the N2 or C4 position of the phthalazinone ring. The synthesis is typically achieved from the corresponding aminoalkyl phthalazinone derivatives in a one-pot reaction with carbon disulfide and various benzyl or propargyl bromides. The position of the dithiocarbamate moiety has been shown to significantly influence the antiproliferative activity and selectivity of these hybrid compounds against different cancer cell lines.

| Compound | Position of Dithiocarbamate | A-2780 (IC50 in µM) | NCI-H460 (IC50 in µM) | MCF-7 (IC50 in µM) |

| 6e | N2 | 5.53 | >50 | 10.3 |

| 8e | N2 | 7.51 | >50 | 12.8 |

| 6g | N2 | 5.20 | >50 | 9.87 |

| 9a | C4 | 24.3 | 6.45 | 18.7 |

| 9b | C4 | 15.6 | 7.21 | 14.3 |

| 9d | C4 | 11.8 | 8.12 | 10.9 |

| 9g | C4 | 10.5 | 9.34 | 11.2 |

Phthalazinone-Thiazolidinone Hybrids

Molecular hybridization is a prominent strategy in drug design, where distinct pharmacophores are combined to create a new molecule with potentially enhanced or synergistic biological activities. The fusion of the phthalazinone ring with a thiazolidinone moiety represents a compelling approach to novel hybrid compounds. Thiazolidinones are a well-known class of heterocyclic compounds possessing a broad spectrum of pharmacological activities.

A common and effective method for the synthesis of 4-thiazolidinones involves the cyclocondensation of hydrazones with thioglycolic acid. springerprofessional.dehygeiajournal.com This synthetic route is adaptable for the creation of phthalazinone-thiazolidinone hybrids. The general synthetic pathway would commence with the reaction of a hydrazine (B178648) derivative with the ketone or lactam carbonyl of the this compound core to form a hydrazone intermediate. Subsequent treatment of this hydrazone with thioglycolic acid, often in the presence of a catalyst such as anhydrous zinc chloride, would lead to the formation of the thiazolidinone ring fused to the phthalazinone core. springerprofessional.de

While specific examples detailing the synthesis of hybrids directly from this compound are not extensively documented in readily available literature, the general applicability of this synthetic methodology to a wide array of hydrazones derived from various heterocyclic systems is well-established. researchgate.netnih.gov For instance, various hydrazide-hydrazones have been successfully converted to their corresponding 4-thiazolidinone (B1220212) derivatives, demonstrating the robustness of this synthetic approach. hygeiajournal.comnih.gov

The biological evaluation of such hybrid molecules would be crucial to ascertain the potential benefits of combining these two pharmacophores. Research on related hydrazone derivatives of other heterocyclic systems has shown a wide range of biological activities, including antimicrobial and antioxidant properties, suggesting that phthalazinone-thiazolidinone hybrids could also exhibit interesting pharmacological profiles. researchgate.netpensoft.net

Table 1: General Synthetic Approach to Phthalazinone-Thiazolidinone Hybrids

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, Hydrazine derivative | Acid or base catalyst | Hydrazone intermediate |

| 2 | Hydrazone intermediate | Thioglycolic acid, Anhydrous ZnCl2, Reflux | Phthalazinone-Thiazolidinone Hybrid |

Stereochemical Control in this compound Derivatization

The introduction of chiral centers during the derivatization of the this compound core necessitates precise control over the stereochemical outcome, as different enantiomers or diastereomers of a molecule can exhibit significantly different biological activities. Achieving stereochemical control is a fundamental aspect of modern drug discovery and development. Several strategies can be employed to achieve the desired stereoselectivity in the synthesis of derivatives of this bicyclic lactam.

One of the primary methods for inducing chirality is through the use of chiral auxiliaries . sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. Various heterocyclic structures, such as oxazolidinones and pyrrolidines, have been effectively used as chiral auxiliaries in the asymmetric synthesis of complex molecules. springerprofessional.de For the derivatization of the this compound core, a chiral auxiliary could be attached to the nitrogen atom of the lactam, influencing the facial selectivity of reactions at adjacent positions.

Asymmetric catalysis is another powerful tool for establishing stereocenters. This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction. For instance, the asymmetric reductive amination of a ketoester precursor could be employed to synthesize chiral tricyclic lactams with high enantioselectivity. researchgate.net Similarly, asymmetric hydrogenation and other transition-metal-catalyzed reactions are widely used for the stereoselective synthesis of nitrogen heterocycles. researchgate.netorganic-chemistry.org The application of such catalytic systems to intermediates in the synthesis of this compound derivatives could provide an efficient route to enantiomerically enriched products.

The stereoselective derivatization of the existing bicyclic lactam structure is also a viable strategy. For example, the diastereoselectivity of alkylation reactions on the enolates of bicyclic lactams has been shown to be influenced by the nature of protecting groups and reaction conditions. sci-hub.se By carefully selecting these parameters, it may be possible to direct the approach of an electrophile to a specific face of the molecule, thereby controlling the formation of a new stereocenter.

Furthermore, enzymatic reactions offer a highly selective means of achieving stereochemical control. Engineered enzymes can catalyze reactions with high enantioselectivity and regioselectivity under mild conditions. For example, enzymatic C-H amidation has been used for the asymmetric synthesis of various lactam rings. nih.gov

Should a racemic mixture of a this compound derivative be produced, chiral resolution techniques can be employed to separate the enantiomers. nih.gov This can be achieved through methods such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

The specific strategy for achieving stereochemical control will depend on the nature of the desired derivatization and the specific synthetic route being employed. The development of robust and efficient stereoselective methods is crucial for the exploration of the full therapeutic potential of chiral this compound derivatives.

Table 2: Strategies for Stereochemical Control

| Strategy | Description | Potential Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. sigmaaldrich.com | Attachment to the lactam nitrogen to control alkylation or other additions. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. researchgate.net | Asymmetric hydrogenation of a precursor or asymmetric C-H functionalization. |

| Diastereoselective Reactions | Control of stereochemistry in molecules with pre-existing chiral centers. sci-hub.se | Selective alkylation of the bicyclic lactam core. |

| Enzymatic Reactions | Use of enzymes to catalyze stereospecific transformations. nih.gov | Enantioselective synthesis or modification of the lactam ring. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. nih.gov | Separation of racemic derivatives using chiral chromatography or resolving agents. |

Structure Activity Relationship Sar Studies of 5,6,7,8 Tetrahydrophthalazin 1 2h One Derivatives

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 5,6,7,8-tetrahydrophthalazin-1(2H)-one derivatives is intricately linked to specific structural features that govern their interaction with target proteins. Research has shown that the core bicyclic system, comprising a fused cyclohexene (B86901) and a dihydropyridazinone ring, is a fundamental requirement for activity. The lactam moiety within the dihydropyridazinone ring, with its hydrogen bond donor and acceptor capabilities, is frequently involved in crucial binding interactions.

Substitutions at various positions on this scaffold have been systematically explored to map the key determinants of activity. For instance, in the development of phosphodiesterase (PDE) inhibitors, a significant area of investigation for this class of compounds, the nature and position of substituents on the phthalazinone ring are paramount. Studies on cis-tetrahydrophthalazinone/pyridazinone hybrids have revealed that the substituents at the N-2 and C-4 positions of the phthalazinone ring are critical for potent PDE inhibitory activity. nih.gov

Impact of Substitution Patterns on Receptor Binding and Enzyme Inhibition

The substitution patterns on the this compound scaffold have a profound impact on the affinity and selectivity of these compounds for their biological targets, be it receptors or enzymes.

In the context of enzyme inhibition, particularly for PDEs, specific substitution patterns have been identified as being crucial for potent activity. For example, in a series of cis-tetrahydrophthalazinone/pyridazinone hybrids designed as dual PDE3/PDE4 inhibitors, the presence of a 4-(3,4-diethoxyphenyl) group at the C-4 position of the tetrahydrophthalazinone ring was found to be a key feature for high PDE4 inhibitory potency. nih.gov The nature of the substituent at the N-2 position also significantly modulates activity. Linking a 4-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)butyl chain to the N-2 position resulted in compounds with potent dual PDE3/PDE4 inhibition. nih.gov

The following table summarizes the PDE inhibitory activity of selected this compound derivatives, highlighting the influence of substitution patterns.

| Compound | R1 (at N-2) | R2 (at C-4) | PDE3 pIC50 | PDE4 pIC50 |

| 1 | H | 4-(3,4-diethoxyphenyl) | < 5.0 | 7.8 |

| 2 | 4-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)butyl | 4-(3,4-diethoxyphenyl) | 7.5 | 8.7 |

| 3 | 4-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenoxy)butyl | 4-(3-chloro-4-methoxyphenyl) | 7.3 | 8.5 |

Data sourced from a study on cis-tetrahydrophthalazinone/pyridazinone hybrids as PDE3/PDE4 inhibitors. nih.gov

These findings underscore the importance of a systematic exploration of substitution patterns to optimize the interaction with the binding sites of target enzymes. The electronic and steric properties of the substituents play a critical role in determining the binding affinity and selectivity.

Stereochemical Effects on Biological Efficacy and Selectivity (e.g., cis/trans, enantiomers)

Stereochemistry is a critical factor that dictates the biological activity of this compound derivatives. The three-dimensional arrangement of atoms in these molecules can significantly influence their ability to bind to the often-chiral binding sites of biological macromolecules.

The fusion of the cyclohexene and dihydropyridazinone rings can result in cis and trans diastereomers. In the development of PDE3/PDE4 inhibitors, a cis-fusion of the tetrahydrophthalazinone ring was found to be a key requirement for potent activity. nih.gov This specific stereochemical arrangement likely orients the substituents in a conformation that is optimal for interaction with the active site of the PDE enzymes.

Furthermore, the introduction of chiral centers, for instance, through substitution on the cyclohexene ring, can lead to enantiomers with distinct biological profiles. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. While specific studies on the enantiomeric resolution and differential activity of this compound derivatives are not extensively reported in the public domain, the principles of stereoselectivity observed in structurally related compounds strongly suggest that this would be a critical aspect of their SAR. For many biologically active heterocyclic compounds, the spatial orientation of key functional groups, as determined by their stereochemistry, is paramount for effective target engagement.

Conformational Analysis and its Correlation with Activity

The biological activity of this compound derivatives is not only dependent on their chemical structure and stereochemistry but also on their conformational flexibility. The tetrahydropyrazine (B3061110) ring, a component of the core scaffold, can adopt various conformations, such as chair, boat, and twist-boat forms. The preferred conformation of the molecule can influence the spatial disposition of its substituents, thereby affecting its ability to bind to a biological target.

Conformational analysis of the tetrahydropyrazine ring in the structurally related 5,6,7,8-tetrahydrofolic acid has shown that it exists as a mixture of two half-chair conformations. nih.gov This conformational flexibility is likely to be a characteristic of the this compound scaffold as well. The specific conformation adopted by a derivative will be influenced by the nature and size of its substituents and their potential for steric interactions.

A physicochemical study of the structurally related 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, which exhibited notable antifungal activity, revealed important conformational and electronic characteristics. nih.gov Such studies, combining experimental techniques like NMR spectroscopy with computational modeling, are crucial for understanding the three-dimensional structure of these molecules in solution and for correlating specific conformations with their biological activity. A deeper understanding of the conformational preferences of this scaffold can guide the design of new derivatives with improved potency and selectivity by "locking" the molecule into its bioactive conformation.

Identification of Pharmacophores within the this compound Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of a particular class of compounds is a crucial step in rational drug design, as it provides a blueprint for the design of new, potentially more potent and selective analogs.

For derivatives of the closely related phthalazinone scaffold, which have shown potent activity as Poly(ADP-ribose)polymerase (PARP) inhibitors, a clear pharmacophore has emerged. nih.govnih.gov This typically includes:

A hydrogen bond acceptor feature, often the carbonyl group of the lactam ring.

A hydrogen bond donor feature, the N-H group of the lactam.

Aromatic/hydrophobic regions that engage in van der Waals and pi-stacking interactions within the enzyme's active site.

A dynamic structure-based pharmacophore approach for PARP-1 inhibitors has highlighted the importance of specific interactions with key amino acid residues in the enzyme's binding pocket. nih.gov While a specific pharmacophore model for this compound derivatives targeting a particular biological endpoint is not yet widely established, the principles derived from related scaffolds provide a strong foundation.

For the tetrahydrophthalazinone derivatives acting as PDE inhibitors, the pharmacophore would likely include the key features of the cis-fused ring system and the specific spatial arrangement of the substituents at the N-2 and C-4 positions that are critical for potent inhibition. nih.gov Further research focusing on the co-crystallization of these compounds with their target proteins will be invaluable in precisely defining their pharmacophoric features and paving the way for the design of next-generation therapeutics based on this versatile scaffold.

Biological Activities and Mechanistic Investigations of 5,6,7,8 Tetrahydrophthalazin 1 2h One Derivatives in Vitro Focus

Enzyme Inhibitory Activities

Derivatives of 5,6,7,8-tetrahydrophthalazin-1(2H)-one have been extensively studied for their ability to inhibit various enzymes implicated in a range of diseases. These studies have revealed potent and often selective inhibition profiles, highlighting the therapeutic potential of this chemical class.

Phosphodiesterase (PDE) Inhibition (PDE4, PDE3, PDE3/PDE4 dual, TbrPDEB1, TbrPDEB2)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes, particularly PDE3 and PDE4, can lead to bronchodilatory and anti-inflammatory effects.

Research has shown that 4-catechol-substituted cis-(+/-)-4a,5,8,8a-tetrahydro-2H-phthalazin-1-ones are potent inhibitors of PDE4. nih.gov Further studies on N-substituted cis-4a,5,8,8a-tetrahydro-2H-phthalazin-1-ones found that compounds with a cycloalkyl group at the 2-position exhibited high PDE4 inhibitory activities, with pIC50 values ranging from 8.6 to 9.4. nih.gov Stereoselectivity is a key factor in the PDE4 inhibitory activity of these compounds, with the cis-(+)-enantiomers showing significantly higher potency than their (-)-counterparts. nih.gov For instance, the N-adamantan-2-yl analogue (+)-14 is a highly potent PDE4 inhibitor with a pIC50 of 9.3, while its corresponding (-)-enantiomer is 250-fold less active. nih.gov

Dual inhibition of PDE3 and PDE4 is a therapeutic strategy for inflammatory airway diseases like chronic obstructive pulmonary disease (COPD), as it combines the bronchodilator effects of PDE3 inhibition with the anti-inflammatory effects of PDE4 inhibition. osf.ionih.govnih.gov While specific dual PDE3/4 inhibitors based on the this compound scaffold are not extensively detailed in the provided search results, the general principle of dual inhibition is well-established for related heterocyclic structures like pyridazinones. osf.ionih.gov

Furthermore, derivatives of this scaffold have been investigated as inhibitors of phosphodiesterases in the parasitic protozoan Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Specifically, diaryl ether substituted tetrahydrophthalazinones have been identified as novel inhibitors of T. brucei phosphodiesterase B1 (TbrPDEB1). researchgate.netnih.gov These compounds showed inhibitory activity against TbrPDEB1 with pKi values between 5.9 and 6.2. researchgate.net Alkynamide tetrahydrophthalazinones have also been developed as potent TbrPDEB1 inhibitors, with some compounds demonstrating submicromolar activities against T. brucei parasites. mdpi.com The inhibition of both TbrPDEB1 and TbrPDEB2 has been shown to cause distortions in the cell cycle and lead to cell death of the parasite. researchgate.net

| Compound | Target | Inhibitory Activity (pIC50/pKi) |

|---|---|---|

| N-cycloheptyl- and N-adamantanyltetrahydrophthalazinones | PDE4 | 8.6 - 9.4 (pIC50) |

| (+)-N-adamantan-2-yl analogue [(+)-14] | PDE4 | 9.3 (pIC50) |

| Diaryl ether substituted tetrahydrophthalazinones | TbrPDEB1 | 5.9 - 6.2 (pKi) |

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair and programmed cell death. PARP inhibitors are a class of targeted cancer therapies. A series of new phthalazinone derivatives were designed and synthesized as PARP1 inhibitors. rsc.org The inhibitory activities of these compounds were found to be dependent on the type of substituent and the length of the alkyl chain connecting the aromatic ring. rsc.org One of the synthesized compounds, compound 23, demonstrated desirable inhibitory efficiency against PARP1 and showed high anti-proliferative activity against a BRCA2-deficient cell line (Capan-1). rsc.org

| Compound | Target | Inhibitory Activity |

|---|---|---|

| Compound 23 (phthalazinone derivative) | PARP1 | High inhibitory efficiency |

Aldose Reductase (AR) Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Phthalazinone derivatives have been investigated as aldose reductase inhibitors. nih.govosf.io For instance, Zopolrestat, a phthalazinone derivative, has been examined in clinical studies for its potential to prevent diabetic complications by inhibiting aldose reductase. nih.govnih.gov However, specific in vitro inhibitory data for this compound derivatives against aldose reductase are not detailed in the provided search results.

Cholinesterase Inhibition (e.g., hAChE)

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that break down acetylcholine, a key neurotransmitter. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. A series of donepezil (B133215) analogues based on the phthalazin-1(2H)-one scaffold were designed and synthesized to explore their potential as human cholinesterase inhibitors. researchgate.net The biological evaluation of these compounds revealed that structural modifications significantly influenced their inhibitory potency and selectivity for AChE over BuChE. researchgate.net Several of the synthesized compounds, specifically 1f, 1h, and 1j, showed IC50 values in the low micromolar or submicromolar range against AChE. researchgate.net

| Compound | Target | Inhibitory Activity (IC50) |

|---|---|---|

| Phthalazinone derivative 1d | AChE/BuChE | μM range |

| Phthalazinone derivative 1f | AChE | Low μM to sub-μM range |

| Phthalazinone derivative 1h | AChE | Low μM to sub-μM range |

| Phthalazinone derivative 1j | AChE | Low μM to sub-μM range |

NAMPT and ROCK Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and a target for cancer therapy. Rho-associated coiled-coil containing protein kinase (ROCK) is involved in regulating cell shape and motility and is a target for various diseases. Based on the available search results, there is no published research specifically investigating the inhibitory activity of this compound derivatives against NAMPT or ROCK enzymes.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their inhibitors are being investigated as anti-cancer agents. A series of 2,4-disubstituted phthalazinones were synthesized and evaluated for their inhibitory activity against Aurora kinases. nih.gov One compound, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (B126) (12c), was identified as a potent inhibitor of both Aurora A (AurA) and Aurora B (AurB) with IC50 values of 118 ± 8.1 nM and 80 ± 4.2 nM, respectively. nih.gov Another study reported a series of 4-substituted phthalazinones as Aurora B kinase inhibitors. nih.gov The compound 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b) showed moderate Aurora B inhibitory activity with an IC50 value of 142 nM. nih.gov

| Compound | Target | Inhibitory Activity (IC50) |

|---|---|---|

| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (12c) | AurA | 118 ± 8.1 nM |

| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (12c) | AurB | 80 ± 4.2 nM |

| 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b) | AurB | 142 nM |

Antiproliferative and Anticancer Mechanisms (In Vitro)

The phthalazinone core is a recognized privileged structure in the design of anticancer agents, with several derivatives showing potent activity against various cancer cell lines. nih.gov

Derivatives of the phthalazinone scaffold have demonstrated significant cytotoxic effects against human colorectal carcinoma cell lines, including HCT-116 and HT-29. In one study, a series of novel phthalazine-based amine and amino acid derivatives were synthesized and evaluated for their anticancer activity. Several of these compounds exhibited potent cytotoxicity against HCT-116 cells, with IC50 values in the sub-micromolar to low micromolar range. rsc.orgnih.gov For example, compound 12b from this series was found to be particularly potent against HCT-116 cells. rsc.orgnih.gov

Another study investigated 2-substituted 4-aminophthalazinones and found that they were cytotoxic towards both HT-29 and PC-3 (human prostate cancer) cell lines, with IC50 values ranging from approximately 20 µM to over 90 µM.

Table 2: Cytotoxicity of Phthalazinone Derivatives against Colon Cancer Cell Lines

| Compound Series | Cell Line | Compound | IC50 (μM) |

|---|---|---|---|

| Phthalazine-based dipeptides | HCT-116 | 9c | 1.58 |

| HCT-116 | 12b | 0.32 | |

| HCT-116 | 13c | 0.64 | |

| 2-Substituted 4-aminophthalazinones | HT-29 | 5c | 20.1 |

| HT-29 | 5d | 23.3 | |

| HT-29 | 5f | 24.3 | |

| HT-29 | 6b | 21.9 | |

| HT-29 | 6d | 92.93 |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from rsc.orgnih.gov.

The anticancer activity of phthalazinone derivatives is often linked to their ability to induce apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells and can be initiated through intrinsic (mitochondrial) or extrinsic pathways. nih.gov Key players in the mitochondrial pathway include the pro-apoptotic Bax protein and the anti-apoptotic Bcl-2 protein, with the Bax/Bcl-2 ratio being a critical determinant of cell fate. ijper.org The activation of executioner caspases, such as caspase-3, is a central event in the apoptotic cascade. monash.eduresearchgate.netanu.edu.au

Studies on novel phthalazinone derivatives have confirmed their pro-apoptotic capabilities. For instance, treatment of HCT-116 cells with the potent compound 12b was shown to induce apoptosis by 21.7-fold compared to controls and caused cell cycle arrest in the S-phase. rsc.orgnih.gov Other research on oxadiazol-phthalazinone derivatives demonstrated that their anti-proliferative effects were associated with the induction of apoptosis, manifested by an increase in the expression of p53 and caspase 3. rsc.orgresearchgate.net This elevation of caspase 3, a key executioner caspase, points towards the activation of the apoptotic cascade as a primary mechanism of cytotoxicity for this class of compounds. rsc.org

Anti-inflammatory and Immunomodulatory Mechanisms (In Vitro)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways.

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production in immune cells like macrophages. The inhibition of TNF-α release is a key strategy for treating inflammatory diseases. acs.org

A study focused on the synthesis of 4a,5,8,8a-tetrahydrophthalazinon-1-ones revealed their potential as anti-inflammatory agents. nih.gov Several of the newly synthesized compounds were tested for their ability to inhibit LPS-stimulated TNF-α production in human whole blood. This evaluation identified two compounds, 17 and 18 , which both incorporate an arylpiperazine moiety, as being effective inhibitors of LPS-induced TNF-α release. nih.gov The activity of these compounds was comparable to that of well-known anti-inflammatory phosphodiesterase 4 (PDE4) inhibitors, rolipram (B1679513) and roflumilast, suggesting a potential mechanism of action for these tetrahydrophthalazinone derivatives. nih.gov

Arachidonic acid (AA) is a polyunsaturated fatty acid that is a precursor to a wide range of inflammatory mediators, including prostaglandins (B1171923) and thromboxanes. The release and metabolism of AA are critical steps in the inflammatory response. Inhibition of AA-induced platelet aggregation is a well-established indicator of anti-inflammatory potential.

Several studies have shown that phthalazinone derivatives can effectively inhibit inflammatory responses mediated by the arachidonic acid pathway. One report detailed that while many synthesized 7-(Ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives had no significant effect on platelet aggregation induced by adenosine diphosphate (B83284) (ADP), they were effective inhibitors of aggregation induced by arachidonic acid. researchgate.net Specifically, 2-phenyl derivatives and those with ortho-substitutions on the 2-phenyl ring demonstrated the most potent inhibitory activity. researchgate.net This indicates that these compounds may interfere with the cyclooxygenase (COX) or thromboxane (B8750289) synthase enzymes, key components of the arachidonic acid cascade.

Modulation of ROS Production

While direct studies on the modulation of Reactive Oxygen Species (ROS) by this compound derivatives are not extensively documented, the known mechanisms of action for some of its analogues, such as phosphodiesterase 4 (PDE4) inhibition and selective serotonin (B10506) reuptake inhibition (SSRI), suggest a potential for such activity. PDE4 inhibitors have been shown to affect the production of ROS. For instance, in vitro studies have demonstrated that PDE4 inhibitors can suppress the formation of reactive oxygen species in human neutrophils. nih.gov This suggests that derivatives of this compound acting as PDE4 inhibitors could potentially modulate ROS production in certain cell types.

Furthermore, SSRIs have also been reported to have both pro- and antioxidant effects, depending on the specific compound, dosage, and cell type. researchgate.net These effects are thought to be part of their broader pharmacological profile. researchgate.net Additionally, research into other phthalazine (B143731) derivatives has shown in vitro antioxidant activity, indicating that the core phthalazine structure may contribute to radical scavenging properties. researchgate.net One study on new phthalazine derivatives identified compounds with notable antioxidant activity in the ABTS assay. researchgate.net

Antimicrobial and Antiparasitic Activities (In Vitro)

Derivatives of this compound have demonstrated significant in vitro activity against various pathogens, including protozoan parasites.

A notable area of investigation for tetrahydrophthalazinone derivatives is their potential as trypanocidal agents, particularly against Trypanosoma brucei, the parasite responsible for African sleeping sickness. The mechanism of action for these compounds often involves the inhibition of parasite-specific phosphodiesterases, such as Trypanosoma brucei PDEB1 (TbrPDEB1). researchgate.net

One extensively studied derivative, NPD-008, has been identified as a selective TbrPDEB1 inhibitor. researchgate.net In vitro screening has shown that NPD-008 is active against various forms and strains of Trypanosoma cruzi, a related parasite, with 50% effective concentrations (EC₅₀) ranging from 6.6 to 39.5 μM. researchgate.net Inhibition of TbrPDEB1 by these compounds leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within the parasite. This disruption of cAMP signaling has been shown to cause severe disorganization of the parasite's cellular structure, ultimately inhibiting its proliferation. researchgate.net

Specifically, treatment of T. brucei with a 4a,5,8,8a-tetrahydrophthalazinone derivative led to a significant increase in intracellular cAMP levels, which is a key indicator of PDE inhibition. This biochemical effect was correlated with profound morphological changes and a disruption of cell division processes in the parasites.

| Compound | Target | Activity Metric | Value | Organism |

|---|---|---|---|---|

| NPD-008 | TbrPDEB1 | EC₅₀ | 6.6 - 39.5 µM | Trypanosoma cruzi |

Recent research has highlighted the potent in vitro activity of novel this compound derivatives against the intestinal parasite Giardia lamblia. By combining structural elements of phosphodiesterase inhibitors with a nitroimidazole scaffold, researchers have developed compounds with sub-nanomolar efficacy.

These novel tetrahydrophthalazinones have demonstrated significantly greater anti-Giardia activity than the clinically used drug metronidazole (B1676534) (IC₅₀ = 0.8 μM). For instance, a chlorine-substituted derivative showed a 40-fold increase in activity with an IC₅₀ of 19.0 nM. Even more impressively, methoxy (B1213986) and 2-pyridylmethoxy derivatives exhibited over a 1,000-fold increase in potency, both with an IC₅₀ of 0.5 nM. These findings underscore the potential of the tetrahydrophthalazinone scaffold in developing new and highly effective anti-giardial agents.

| Compound Derivative | IC₅₀ (nM) | Fold Increase vs. Metronidazole |

|---|---|---|

| Chlorine derivative | 19.0 | 40x |

| Methoxy derivative | 0.5 | >1000x |

| 2-Pyridylmethoxy derivative | 0.5 | >1000x |

Other Investigated Biological Activities (In Vitro)

Beyond their antimicrobial and antiparasitic properties, derivatives of this compound have been explored for other therapeutic applications.

A promising avenue of research has been the development of multi-target compounds for depression that incorporate the this compound core. By chemically linking a selective serotonin reuptake inhibitor (SSRI) moiety to a PDE4 inhibitor based on the 4-(3,4-dimethoxy-phenyl)-4a,5,8,8a-tetrahydro-2H-phthalazin-1-one structure, a new class of dual-action compounds has been created. nih.govnih.govacs.org

One such dual PDE4 inhibitor/SSRI, compound 21 (2-{5-[3-(5-fluoro-2-methoxy-phenyl)-ethyl]-tetrahydro-furan-2-yl}-ethylamine)-pentyl]-4,5,8,8a-tetrahydro-2H-phthalazin-1-one), demonstrated potent and selective serotonin reuptake inhibition with an IC₅₀ value of 127 nM. nih.govnih.govacs.org Additionally, this compound inhibited the PDE4D3 isoform with a Kᵢ value of 2.0 nM. nih.govnih.govacs.org This dual mechanism is hypothesized to offer synergistic antidepressant effects. nih.gov

| Compound | Target | Activity Metric | Value (nM) |

|---|---|---|---|

| Compound 21 | Serotonin Reuptake | IC₅₀ | 127 |

| PDE4D3 | Kᵢ | 2.0 |

The potential for phthalazinone derivatives in the management of diabetes has been explored through the investigation of their ability to modulate glucose uptake. A high-throughput screening of a chemical library identified N-substituted phthalazinone acetamides as potential modulators of glucose uptake in differentiated skeletal muscle cells. nih.gov

Further synthesis and structure-activity relationship studies led to the identification of a lead thiazolyl-phthalazinone acetamide (B32628), compound 7114863 . This compound was found to increase glucose uptake in differentiated skeletal muscle cells in the presence of insulin, with an EC₅₀ of 0.07 ± 0.02 μM. nih.gov Notably, this compound was more potent than the established antidiabetic drug rosiglitazone (B1679542) under the same experimental conditions and did not induce PPAR-γ agonist activity, suggesting a different and potentially safer mechanism of action. nih.gov

| Compound | Activity | Cell Line | EC₅₀ (µM) |

|---|---|---|---|

| Thiazolyl-phthalazinone acetamide (7114863) | Glucose Uptake Activation | Differentiated skeletal muscle cells | 0.07 ± 0.02 |

Antihypertensive and Antithrombotic Actions

The phthalazinone core is present in several compounds investigated for their cardiovascular effects. researchgate.netsci-hub.se Phthalazine derivatives have been explored for their potential as antihypertensive agents, with some exhibiting vasodilatory properties. researchgate.net The structural features of the phthalazinone nucleus are considered important for these activities. researchgate.net Additionally, certain phthalazinone derivatives have been studied for their antithrombotic potential. researchgate.netnih.gov

While the broader class of phthalazinones has shown promise in these areas, specific in vitro data on the antihypertensive and antithrombotic actions of this compound derivatives are not extensively detailed in publicly available research. General studies on phthalazine compounds indicate that their mechanism of action in hypertension may involve vasodilation. researchgate.net The antithrombotic effects are another area of interest for this class of compounds. nih.gov

Further in vitro research focusing specifically on this compound and its close analogs is necessary to determine their specific mechanisms and potency in these cardiovascular applications.

Anticonvulsant Properties

Phthalazine and its derivatives have been identified as a promising class of compounds in the search for novel anticonvulsant agents. sapub.orgnih.gov Research has indicated that some phthalazinone derivatives exhibit anticonvulsant activity in various preclinical models. sapub.orgresearchgate.net The mechanism of action for some of these compounds is thought to involve the antagonism of AMPA receptors, which are implicated in seizure activity. sapub.org

A study focused on 4-(4-chlorophenyl)-1(2H)-phthalazinone derivatives demonstrated their potential as anticonvulsant agents. sapub.orgresearchgate.net These findings suggest that the phthalazinone scaffold is a viable starting point for the development of new anticonvulsant drugs. sapub.org However, specific in vitro studies detailing the anticonvulsant properties of this compound are limited. The existing research on related phthalazinone compounds provides a foundation for future investigations into the potential of the tetrahydro- derivative in this therapeutic area. sapub.orgnih.gov

Galectin-8N Ligand Interactions

Recent research has highlighted the potential of phthalazinone derivatives as ligands for galectins, a family of carbohydrate-binding proteins involved in various physiological and pathological processes. Specifically, derivatives of 4-phenylphthalazinone have been identified as selective ligands for the N-terminal domain of galectin-8 (Galectin-8N).

Structure-guided design has led to the development of potent and selective glycomimetic-heterocycle hybrid ligands. One such derivative, a 4-(p-bromophenyl)phthalazinone compound, exhibited a dissociation constant (Kd) of 34 μM for galectin-8N. nih.gov Notably, this compound showed no binding to the C-terminal domain of galectin-8 (galectin-8C) and displayed high selectivity over other galectins. nih.gov The selectivity is attributed to the halogenated 4-phenylphthalazinone moiety occupying a specific sub-pocket within the galectin-8N structure. nih.gov X-ray crystallography has revealed that the phthalazinone part of the molecule stacks with Arg45, while the 4-bromophenyl group interacts with both Arg59 and Tyr141 of galectin-8N. nih.gov

The binding affinities of several halogenated phenylphthalazinone-galactal hybrids for various human galectins have been determined, underscoring the selectivity for Galectin-8N.

| Compound | Galectin-1 (IC50, mM) | Galectin-3 (IC50, mM) | Galectin-4C (IC50, mM) | Galectin-8N (IC50, mM) | Galectin-9N (IC50, mM) |

| 4-(p-bromophenyl)phthalazinone derivative | >2 | >2 | 1.4 | 0.034 | >2 |

| 4-(p-chlorophenyl)phthalazinone derivative | >2 | >2 | >2 | 0.045 | >2 |

| 4-(p-fluorophenyl)phthalazinone derivative | >2 | >2 | >2 | 0.065 | >2 |

These findings highlight the potential of the phthalazinone scaffold in developing selective probes and potential therapeutic agents targeting Galectin-8N.

Computational Chemistry and Molecular Modeling Studies of 5,6,7,8 Tetrahydrophthalazin 1 2h One

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand might interact with a protein's active site.

A specific search of the scientific literature did not yield studies that performed ligand-protein docking analysis exclusively with 5,6,7,8-Tetrahydrophthalazin-1(2H)-one. Research in this area tends to focus on derivatives, where various substituents are added to the tetrahydrophthalazinone scaffold to modulate binding affinity and selectivity for specific protein targets, such as kinases or receptors. For instance, docking studies have been conducted on related tetrahydroquinazoline (B156257) derivatives to predict their binding affinity to enzymes like dihydrofolate reductase. nih.gov However, binding mode predictions and interaction data for the parent this compound molecule are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of a ligand within a protein's binding pocket over time.

There are no specific molecular dynamics simulation studies in the available scientific literature that focus on this compound. Such studies are typically performed on ligand-protein complexes to assess the stability of interactions predicted by docking. While MD simulations have been applied to various antimicrobial peptides and other complex ligands to confirm the stability of their receptor complexes, this level of computational analysis has not been published for the specific this compound compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

A dedicated QSAR analysis for a series of compounds based on the this compound scaffold has not been found in the reviewed literature. QSAR studies require a dataset of structurally related compounds with measured biological activity. While QSAR has been applied to other heterocyclic scaffolds, the specific structural features and activity profile of this compound and its immediate, systematically varied derivatives have not been the subject of a published QSAR study.

Cheminformatics Approaches for Scaffold Prioritization and Design

Cheminformatics involves the use of computational methods to analyze and organize chemical data, aiding in the prioritization of scaffolds for drug discovery and the design of new compounds with desired properties.

There is no evidence in the scientific literature of cheminformatics studies that specifically prioritize or utilize the this compound scaffold. Such analyses often involve screening large virtual libraries of compounds or scaffolds against biological targets or ADMET (absorption, distribution, metabolism, excretion, and toxicity) property filters. While the tetrahydrophthalazinone core is a known pharmacophore, specific computational studies highlighting its prioritization and design advantages as this compound are absent.

Theoretical Calculations for Electronic and Steric Properties

Theoretical calculations, often using methods like Density Functional Theory (DFT), are employed to determine the electronic (e.g., molecular orbital energies, electrostatic potential) and steric properties of a molecule. These properties are fundamental to understanding a molecule's reactivity and its potential for intermolecular interactions.

No specific studies detailing theoretical calculations of the electronic and steric properties of this compound were identified in the literature search. Computational analyses of this nature have been performed on other heterocyclic systems to understand stereochemical outcomes or reactivity, but the specific electronic and steric parameters for the title compound have not been a reported subject of investigation. nih.gov

Advanced Analytical Techniques in 5,6,7,8 Tetrahydrophthalazin 1 2h One Research

X-ray Crystallography for Absolute Configuration and Ligand-Target Complex Structures

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. In the study of 5,6,7,8-Tetrahydrophthalazin-1(2H)-one and its derivatives, this method provides unambiguous proof of structure, including the absolute configuration of chiral centers and the precise geometry of the molecule.

A crystallographic study of a related derivative, 5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine, revealed that the molecule exists in a trans/trans conformation in the solid state. The analysis provided detailed unit cell parameters, offering a foundational understanding of the spatial arrangement of this class of compounds. Such data is crucial for understanding intermolecular interactions, which govern the crystal packing and physical properties of the material.

While specific ligand-target complex structures for this compound are not extensively documented in publicly available research, X-ray crystallography is the definitive method for obtaining such information. By co-crystallizing the compound with its biological target, researchers can visualize the precise binding mode, including all intermolecular interactions such as hydrogen bonds and hydrophobic contacts. This information is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to improve potency and selectivity. The principles of generating protein-ligand complex crystals, from construct design to co-crystallization and soaking, are well-established methodologies that are directly applicable to studying the interactions of this compound with its putative biological targets.

Table 1: Crystallographic Data for 5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.698(2) |

| b (Å) | 9.999(4) |

| c (Å) | 10.7268(3) |

| β (°) | 92.890(6) |

| Volume (ų) | 1039.4(6) |

| Z | 8 |

This interactive table provides a summary of the unit cell parameters for a derivative of this compound, illustrating the kind of precise structural data obtained through X-ray crystallography.

Advanced NMR and Mass Spectrometry for Elucidating Reaction Mechanisms and Complex Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation of organic molecules and for probing reaction mechanisms. Advanced multi-dimensional NMR techniques and high-resolution mass spectrometry are particularly powerful in the context of this compound research.

In the asymmetric synthesis of a derivative, cis-4-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one, both ¹H and ¹³C NMR were used to confirm the structure of the final product and key intermediates. For instance, the ¹³C NMR spectrum of the final product displayed characteristic signals at 153.9 and 167.3 ppm, corresponding to the carbon atoms of the phthalazinone core.

Furthermore, a study on the degradation of a structurally related 5,6,7,8-tetrahydro-1,8-naphthyridine derivative highlights the utility of LC/MS/MS and NMR in characterizing complex product mixtures. In this research, oxidation and dimerization were identified as the primary degradation pathways. The structures of the resulting dimers were fully characterized using ¹H and ¹³C NMR spectroscopy, demonstrating the power of these techniques to identify unknown products in complex reaction mixtures. High-resolution mass spectrometry can provide exact mass measurements, which aids in determining the elemental composition of reaction products and byproducts.

These analytical methods are also crucial for elucidating reaction mechanisms. By monitoring the reaction progress over time using in situ NMR, it is possible to identify transient intermediates and gain insights into the kinetic and thermodynamic aspects of the reaction. This information is vital for optimizing reaction conditions to improve yield and minimize the formation of undesirable side products.

Table 2: Selected ¹³C NMR Data for a cis-4-Phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one Derivative

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 167.3 |

| C=N | 153.9 |

| Aromatic C | 135.0, 129.7, 128.7, 126.0, 125.8, 123.9 |

| Aliphatic C | 50.4, 34.5, 31.7, 23.3, 22.2, 11.3 |

This interactive table showcases key ¹³C NMR chemical shifts for a derivative, illustrating how NMR is used to characterize the carbon skeleton of such molecules.

Spectroscopic Methods (e.g., FT-IR) in Reaction Monitoring and Product Verification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time and for the verification of final products. This technique is particularly well-suited for tracking changes in functional groups throughout a reaction.

The synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids, a reaction closely related to the synthesis of this compound, has been successfully monitored using in situ FT-IR spectroscopy (ReactIR). mt.com This process analytical technology (PAT) allows for the continuous tracking of the concentrations of reactants, intermediates, and products by monitoring characteristic infrared absorption bands. For example, the disappearance of the carbonyl stretch of the starting keto-acid and the appearance of the amide carbonyl stretch of the phthalazinone product can be followed in real-time. This provides a detailed reaction profile, enabling precise determination of reaction endpoints and ensuring process control and safety, particularly when handling hazardous reagents like hydrazine (B178648). mt.com

In addition to reaction monitoring, FT-IR is a standard method for product verification. The FT-IR spectrum of a synthesized compound provides a unique fingerprint, with characteristic absorption bands corresponding to its various functional groups. For this compound, key vibrational bands would include the N-H stretch, the C=O stretch of the amide, and the C-H stretches of the saturated ring system. Comparison of the obtained spectrum with that of a known standard or with predicted spectra can confirm the identity and purity of the synthesized compound.

Table 3: Typical FT-IR Functional Group Frequencies Relevant to this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | 3350 - 3180 |

| C-H Stretch (sp³) | 3000 - 2850 |

| C=O Stretch (amide) | 1680 - 1630 |

| C=N Stretch | 1690 - 1640 |

| C-N Stretch | 1400 - 1000 |

This interactive table lists the expected FT-IR absorption ranges for the key functional groups present in this compound, which are used for reaction monitoring and product verification.

The Role of 5,6,7,8 Tetrahydrophthalazin 1 2h One As a Versatile Synthetic Intermediate and Privileged Scaffold

Utility in the Synthesis of Diverse Heterocyclic Structures

The chemical reactivity of 5,6,7,8-tetrahydrophthalazin-1(2H)-one makes it a valuable intermediate for the synthesis of a variety of heterocyclic systems. The presence of a reactive secondary amine within the pyridazinone ring, along with the adjacent carbonyl group and the fused carbocyclic ring, offers multiple sites for chemical modification and annulation reactions to build fused heterocyclic structures.

One documented application of this scaffold is in the synthesis of N-substituted derivatives. For instance, the N-cyanoethylation of 4-aryl-5,6,7,8-tetrahydro-1(2H)phthalazinones has been successfully achieved by reaction with acrylonitrile (B1666552) in the presence of potassium carbonate. This reaction proceeds via the nitrogen atom of the pyridazinone ring rather than the oxygen of the tautomeric lactim form. Subsequent hydrolysis of the resulting N-cyanoethylated products under acidic or basic conditions yields the corresponding propanoic acid derivatives, demonstrating a straightforward method for introducing a carboxylic acid functionality. lew.ro

The dehydrogenation of the corresponding hexahydro-1(2H)phthalazinone precursors is a common method to access the 5,6,7,8-tetrahydro-1(2H)phthalazinone core, with reagents like bromine in acetic acid providing high yields. lew.ro This accessibility further enhances its utility as a starting material for more complex structures. While the broader class of phthalazinones is extensively used to synthesize fused heterocyclic systems such as triazolophthalazines, pyrazolophthalazines, and indazolophthalazines, specific examples starting directly from this compound to create such diverse fused rings are less commonly detailed in readily available literature. longdom.org However, the fundamental reactivity of the phthalazinone core suggests its potential in similar cyclization and condensation reactions. For example, the hydrazide derivatives of phthalazinones are key intermediates in the construction of fused triazole and oxadiazole rings. ekb.eg

Table 1: Synthesis of N-Substituted Derivatives from 4-Aryl-5,6,7,8-tetrahydro-1(2H)phthalazinones lew.ro

| Starting Material (4-Aryl-5,6,7,8-tetrahydro-1(2H)phthalazinone) | Reagent | Product (N-cyanoethyl derivative) | Subsequent Product (Propanoic acid derivative) |

| 4-Phenyl-5,6,7,8-tetrahydro-1(2H)phthalazinone | Acrylonitrile, K₂CO₃ | 2-(2-Cyanoethyl)-4-phenyl-5,6,7,8-tetrahydro-1(2H)phthalazinone | 3-(1-Oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanoic acid |

| 4-(p-Tolyl)-5,6,7,8-tetrahydro-1(2H)phthalazinone | Acrylonitrile, K₂CO₃ | 2-(2-Cyanoethyl)-4-(p-tolyl)-5,6,7,8-tetrahydro-1(2H)phthalazinone | 3-(1-Oxo-4-(p-tolyl)-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanoic acid |

| 4-(p-Methoxyphenyl)-5,6,7,8-tetrahydro-1(2H)phthalazinone | Acrylonitrile, K₂CO₃ | 2-(2-Cyanoethyl)-4-(p-methoxyphenyl)-5,6,7,8-tetrahydro-1(2H)phthalazinone | 3-(1-Oxo-4-(p-methoxyphenyl)-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)propanoic acid |

Applications in Lead Compound Optimization and Analogue Generation